![molecular formula C27H35N5O6S3 B14192906 L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine CAS No. 918412-70-1](/img/structure/B14192906.png)
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is a complex peptide compound composed of cysteine and phenylalanine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The phenyl groups in phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral to slightly basic conditions.
Substitution: Electrophiles like nitronium ion (NO2+) in acidic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified phenylalanine residues with various substituents.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism by which L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine exerts its effects involves interactions with various molecular targets. The cysteine residues can form disulfide bonds, influencing protein structure and function. The phenylalanine residues contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.
S-Phenyl-L-cysteine: Contains a phenyl group attached to a cysteine residue.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-cysteine is unique due to its combination of multiple cysteine and phenylalanine residues, providing a distinct set of chemical and biological properties. This complexity allows for more diverse interactions and applications compared to simpler peptides.
Eigenschaften
CAS-Nummer |
918412-70-1 |
---|---|
Molekularformel |
C27H35N5O6S3 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6S3/c28-18(13-39)23(33)31-21(14-40)26(36)30-19(11-16-7-3-1-4-8-16)24(34)29-20(12-17-9-5-2-6-10-17)25(35)32-22(15-41)27(37)38/h1-10,18-22,39-41H,11-15,28H2,(H,29,34)(H,30,36)(H,31,33)(H,32,35)(H,37,38)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
SWHNEKXYMMNLTI-YFNVTMOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.